2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole
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Overview
Description
2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole is a complex organic compound that features a benzimidazole and benzoxazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar heterocyclic structure and exhibit diverse pharmacological activities.
2-[1-(trifluoromethyl)cyclopropyl]acetic acid: This compound has a similar trifluoromethyl group and cyclopropyl ring, contributing to its unique chemical properties.
Uniqueness
2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole is unique due to its combination of benzimidazole and benzoxazole rings, along with the trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H14F3N3OS |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[[1-cyclopropyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylmethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H14F3N3OS/c20-19(21,22)11-5-8-15-14(9-11)24-18(25(15)12-6-7-12)27-10-17-23-13-3-1-2-4-16(13)26-17/h1-5,8-9,12H,6-7,10H2 |
InChI Key |
YOWFXVJEGUWFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2SCC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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